molecular formula C22H23N3O2S B13809512 [4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone

[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone

Cat. No.: B13809512
M. Wt: 393.5 g/mol
InChI Key: SRNCALMYJSZROR-UHFFFAOYSA-N
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Description

[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the piperazine ring via nucleophilic substitution. The final step often involves the attachment of the methanone group under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into enzyme mechanisms and cellular pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or functional effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-Chlorophenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide]
  • [4-(3-Chlorophenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide]

Uniqueness

What sets [4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets and participate in a wider variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H23N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

[4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C22H23N3O2S/c1-16-6-3-4-9-19(16)21(26)24-10-12-25(13-11-24)22-23-20(15-28-22)17-7-5-8-18(14-17)27-2/h3-9,14-15H,10-13H2,1-2H3

InChI Key

SRNCALMYJSZROR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CC(=CC=C4)OC

Origin of Product

United States

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